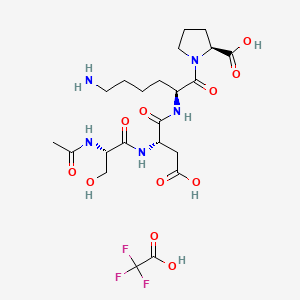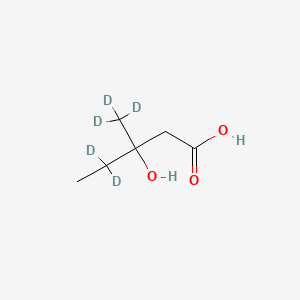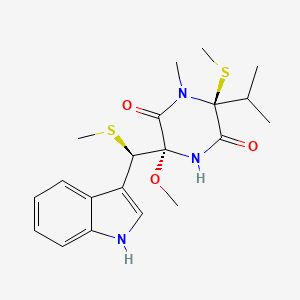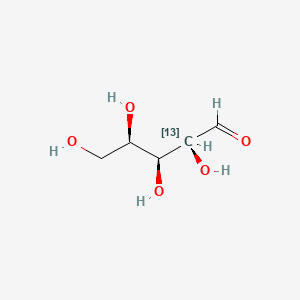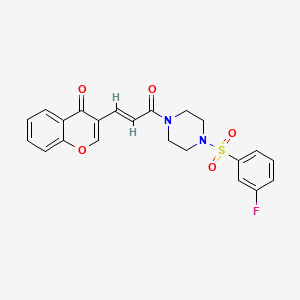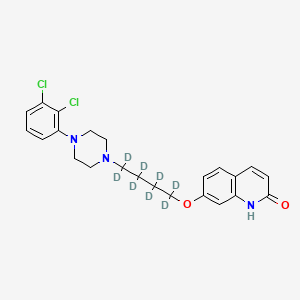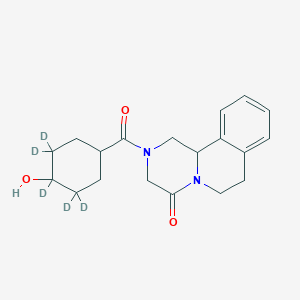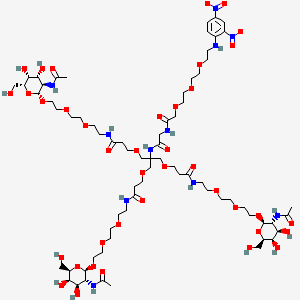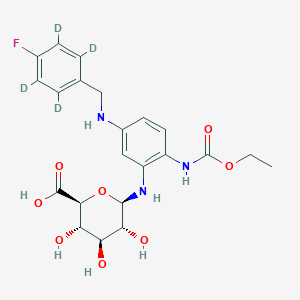
Retigabine N-beta-D-glucuronide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retigabine, also known as ezogabine, is a compound primarily recognized for its anticonvulsant properties. It was developed as a treatment for partial epilepsies in adults who have not responded well to other treatments. Retigabine works by activating specific potassium channels in the brain, which helps stabilize neuronal activity and prevent seizures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Retigabine can be synthesized through a multi-step process involving the reaction of 2-amino-4-fluorobenzylamine with ethyl chloroformate to form the carbamate ester. This intermediate is then reacted with 2,4-diaminophenol to produce retigabine .
Industrial Production Methods: Industrial production of retigabine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Retigabine undergoes several types of chemical reactions, including:
Oxidation: Retigabine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in retigabine.
Substitution: Substitution reactions can occur at the amino or carbamate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites that retain some of the pharmacological activity of the parent compound .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study potassium channel activators.
Biology: Investigated for its effects on neuronal excitability and potential neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals targeting potassium channels.
Mecanismo De Acción
Retigabine exerts its effects by selectively activating voltage-activated potassium channels, specifically the Kv7.2 to Kv7.5 channels. These channels generate the M-current, a subthreshold potassium current that stabilizes the membrane potential and controls neuronal excitability. By enhancing this current, retigabine reduces neuronal excitability and prevents seizures .
Comparación Con Compuestos Similares
Flupirtine: Another potassium channel opener with similar properties but different clinical applications.
Linopirdine: A potassium channel blocker used in research to study the effects of potassium channel modulation.
XE-991: A specific blocker of Kv7 channels used in research.
Uniqueness of Retigabine: Retigabine is unique in its ability to selectively activate Kv7.2 to Kv7.5 channels without affecting cardiac Kv7.1 channels, thereby avoiding cardiac side effects. This selective activation makes it a valuable tool in both clinical and research settings .
Propiedades
Fórmula molecular |
C22H26FN3O8 |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[2-(ethoxycarbonylamino)-5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H26FN3O8/c1-2-33-22(32)26-14-8-7-13(24-10-11-3-5-12(23)6-4-11)9-15(14)25-20-18(29)16(27)17(28)19(34-20)21(30)31/h3-9,16-20,24-25,27-29H,2,10H2,1H3,(H,26,32)(H,30,31)/t16-,17-,18+,19-,20+/m0/s1/i3D,4D,5D,6D |
Clave InChI |
AVGRGNFEIQMATO-FOENGYGWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CNC2=CC(=C(C=C2)NC(=O)OCC)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H])F)[2H] |
SMILES canónico |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


